molecular formula C8H9F2NO B8713445 4-Ethoxy-2,5-difluoroaniline

4-Ethoxy-2,5-difluoroaniline

Cat. No.: B8713445
M. Wt: 173.16 g/mol
InChI Key: PLGUZQAFKLZXPW-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-difluoroaniline (C₈H₉F₂NO, molecular weight 173.16 g/mol) is a fluorinated aniline derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and fluorine atoms at the ortho and meta positions relative to the amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing fluorine atoms and the ethoxy group’s steric and electronic effects.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-ethoxy-2,5-difluoroaniline

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4H,2,11H2,1H3

InChI Key

PLGUZQAFKLZXPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)N)F

Origin of Product

United States

Comparison with Similar Compounds

4-Ethoxy-2,6-difluoroaniline

This isomer differs in fluorine placement, with fluorines at positions 2 and 4. Key distinctions include:

  • Reactivity : Symmetrical fluorination may reduce regioselectivity in electrophilic substitution reactions.
  • Synthetic Utility : Used in synthesizing maleimide derivatives (e.g., N-[(4-Bromo-3,5-difluorophenyl)]maleimide) under optimized conditions (92.6% yield with p-toluenesulfonic acid catalysis) .
Property 4-Ethoxy-2,5-difluoroaniline 4-Ethoxy-2,6-difluoroaniline
Molecular Weight (g/mol) 173.16 173.16
Fluorine Positions 2,5 2,6
Density (g/cm³) Not reported 1.5084
Hazard Class Not reported UN2810 (Toxic)

4-Ethoxy-3,5-difluoroaniline

This isomer features fluorines at meta positions (3,5) relative to the amine. Differences include:

  • Applications : Used in synthesizing complex heterocycles, such as spiro[4.5]decane derivatives in patent literature .

Comparison with Brominated Analogs

4-Bromo-3,5-difluoroaniline

  • Structure : Bromine replaces the ethoxy group, altering reactivity.
  • Properties : Higher molecular weight (208 g/mol), melting point 99–101°C, and density 1.788 g/cm³ .
  • Applications : Key intermediate in maleimide synthesis (92.6% yield under solvent azeotropic conditions) .

3-Bromo-4,5-difluoroaniline

  • Reactivity : Bromine at position 3 directs electrophilic substitutions to the para position.
  • Safety : Classified as irritant (Xi hazard code) with UN2811 designation .
Property This compound 4-Bromo-3,5-difluoroaniline
Molecular Weight 173.16 208
Boiling Point (°C) Not reported 223.7 (predicted)
Key Functional Group Ethoxy Bromine
Synthetic Yield Not reported Up to 92.6%

Comparison with Ethyl-Substituted Analogs

N-Ethyl-2,5-difluoroaniline

  • Structure : Ethyl group replaces the ethoxy, reducing polarity.
  • Applications : Used in combinatorial libraries for drug discovery, as seen in HRMS (ESI) data (C₁₈H₂₆N, m/z 256.2065) .

2-Ethynyl-4,5-Difluoroaniline

  • Reactivity : The ethynyl group enables click chemistry applications, contrasting with the ethoxy’s nucleophilic properties.
  • Molecular Formula : C₈H₅F₂N, lighter than ethoxy analogs .

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